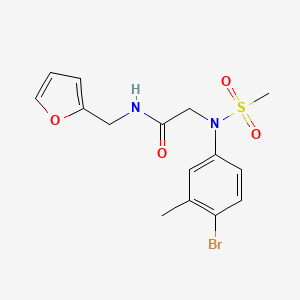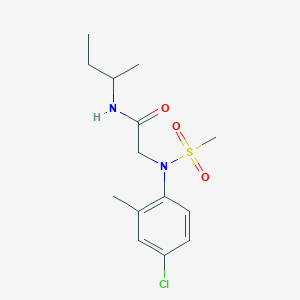![molecular formula C22H16N2O3S B4885467 5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4885467.png)
5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, commonly known as MRS2179, is a selective P2Y1 receptor antagonist. P2Y1 receptors are G protein-coupled receptors that are involved in various physiological processes, including platelet aggregation, vascular tone regulation, and neurotransmission. MRS2179 has been widely used in scientific research to investigate the role of P2Y1 receptors in different biological systems.
作用機序
MRS2179 works by selectively binding to and blocking the P2Y1 receptor, which is a G protein-coupled receptor that is activated by adenosine diphosphate (ADP). The blockade of P2Y1 receptors by MRS2179 inhibits the downstream signaling pathways that are involved in platelet aggregation, vascular tone regulation, and neurotransmitter release. This mechanism of action makes MRS2179 a valuable tool for investigating the role of P2Y1 receptors in different biological systems.
Biochemical and Physiological Effects:
MRS2179 has been shown to have several biochemical and physiological effects. In platelets, MRS2179 inhibits ADP-induced platelet aggregation, which is a critical step in the formation of blood clots. In blood vessels, MRS2179 reduces vasoconstriction and lowers blood pressure. In the brain, MRS2179 modulates the release of neurotransmitters, such as dopamine and serotonin, which are involved in various neurological processes.
実験室実験の利点と制限
MRS2179 has several advantages and limitations for lab experiments. One of the main advantages is its high selectivity for the P2Y1 receptor, which allows for specific investigation of the receptor's role in different biological systems. Additionally, MRS2179 has a well-established synthesis method, making it readily available for scientific research. However, one of the limitations of MRS2179 is its relatively low potency, which may require higher concentrations for effective inhibition of P2Y1 receptors.
将来の方向性
For research could include investigating the role of P2Y1 receptors in different disease states, such as cancer and inflammation, as well as exploring new therapeutic targets for the treatment of cardiovascular and neurological disorders. Furthermore, the development of more potent and selective P2Y1 receptor antagonists could provide new tools for investigating the role of P2Y1 receptors in different biological systems.
合成法
MRS2179 can be synthesized using a multistep process that involves the condensation of 4-(1-naphthylmethoxy)benzaldehyde with 2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in the presence of a base catalyst. The resulting intermediate is then treated with an acid to yield the final product. The synthesis of MRS2179 has been optimized to improve its yield and purity, making it a readily available compound for scientific research.
科学的研究の応用
MRS2179 has been extensively used in scientific research to investigate the role of P2Y1 receptors in various biological systems. Studies have shown that MRS2179 can inhibit platelet aggregation, reduce blood pressure, and modulate neurotransmitter release in the brain. In addition, MRS2179 has been used in the study of cardiovascular diseases, such as hypertension and atherosclerosis, as well as neurological disorders, such as epilepsy and Parkinson's disease.
特性
IUPAC Name |
5-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3S/c25-20-19(21(26)24-22(28)23-20)12-14-8-10-17(11-9-14)27-13-16-6-3-5-15-4-1-2-7-18(15)16/h1-12H,13H2,(H2,23,24,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOFYYOEZKUTRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=C(C=C3)C=C4C(=O)NC(=S)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(naphthalen-1-ylmethoxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aS*,5S*,9aS*)-5-(6-chloro-1,3-benzodioxol-5-yl)-2-cyclopentylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4885384.png)
![2-[2,6-bis(benzyloxy)-4-pyrimidinyl]-2-propanol](/img/structure/B4885392.png)
![methyl 2-[({[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4885393.png)

![(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetic acid](/img/structure/B4885415.png)
![4-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4885427.png)

![1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,4-diazepan-5-one](/img/structure/B4885449.png)
![7-chloro-4-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4885452.png)
![5-[(1-adamantylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4885454.png)
![N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]benzamide](/img/structure/B4885458.png)

![3-[methyl(phenyl)amino]-2-phenyl-4(3H)-quinazolinone](/img/structure/B4885477.png)
